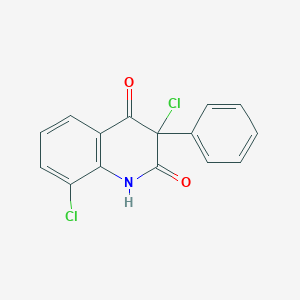
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of chlorine and phenyl groups, may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could be:
Starting Material: The synthesis may begin with a quinoline derivative.
Chlorination: Introduction of chlorine atoms at the 3 and 8 positions using reagents like thionyl chloride or phosphorus pentachloride.
Phenylation: Attachment of the phenyl group through a Friedel-Crafts alkylation reaction.
Formation of Dione: Oxidation reactions to form the dione structure at the 2,4 positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent to ensure efficient reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione may undergo various chemical reactions, including:
Oxidation: Further oxidation to form different quinoline derivatives.
Reduction: Reduction of the dione to form dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the chlorine positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies due to its unique structure.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
3,8-Dichloroquinoline-2,4(1H,3H)-dione: Lacks the phenyl group, potentially altering its biological activity.
3-Phenylquinoline-2,4(1H,3H)-dione: Lacks the chlorine atoms, which may affect its reactivity and interactions.
8-Chloro-3-phenylquinoline-2,4(1H,3H)-dione: Only one chlorine atom, leading to different chemical properties.
Uniqueness
3,8-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is unique due to the presence of both chlorine and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H9Cl2NO2 |
|---|---|
分子量 |
306.1 g/mol |
IUPAC名 |
3,8-dichloro-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-8-4-7-10-12(11)18-14(20)15(17,13(10)19)9-5-2-1-3-6-9/h1-8H,(H,18,20) |
InChIキー |
BWYQHILTFICLIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=C(C(=CC=C3)Cl)NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12863866.png)
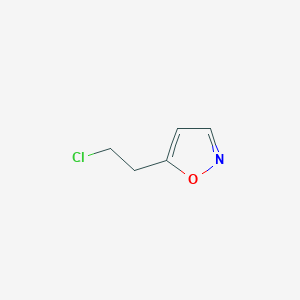



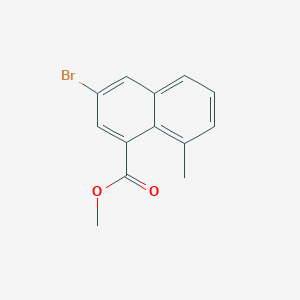
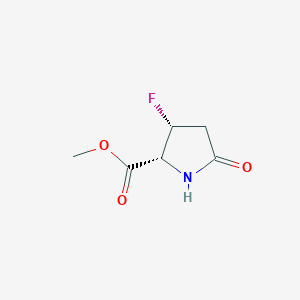
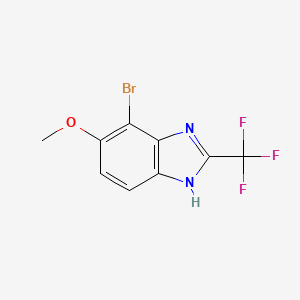
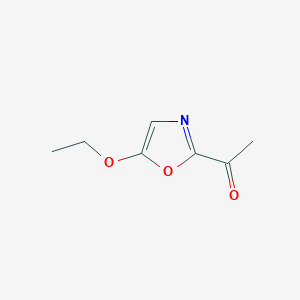


![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
